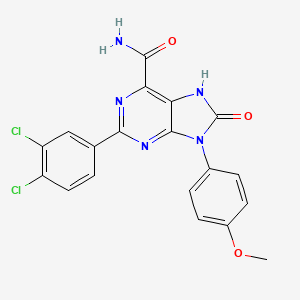

2-(3,4-dichlorophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

This compound belongs to the purine-6-carboxamide class, characterized by a bicyclic purine core substituted at positions 2 and 9 with aromatic groups. The 3,4-dichlorophenyl moiety at position 2 introduces electron-withdrawing chlorine atoms, while the 4-methoxyphenyl group at position 9 contributes electron-donating methoxy functionality.

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)-9-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2N5O3/c1-29-11-5-3-10(4-6-11)26-18-15(24-19(26)28)14(16(22)27)23-17(25-18)9-2-7-12(20)13(21)8-9/h2-8H,1H3,(H2,22,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACOTHVXTYGVCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl2N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions

Purine Core Synthesis: The purine core can be synthesized from simple starting materials like formamide and cyanamide, which undergo cyclization to form the purine ring.

Substitution Reactions:

Methoxyphenyl Group Addition: The 4-methoxyphenyl group is typically introduced via a Friedel-Crafts alkylation reaction, using a methoxybenzene derivative and an appropriate catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the purine core or the substituent groups.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and catalysts (e.g., Lewis acids) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can inhibit or activate biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares structural features and molecular properties of the target compound with closely related purine-6-carboxamide derivatives:

Key Observations

Fluorine in the 2-fluorophenyl analog () introduces strong electronegativity, which may improve metabolic stability in drug design .

Steric and Solubility Considerations :

- The 3,4-dichlorophenyl group in the target compound increases steric bulk and lipophilicity compared to smaller substituents like methyl () or hydrogen. This could reduce aqueous solubility but enhance membrane permeability .

- The 4-tert-butylphenyl group () introduces significant steric hindrance, which might limit binding in sterically sensitive biological targets .

Synthetic Utility :

- The target compound’s synthesis () involves thiourea intermediates and S-alkylation, a method also used for analogs like 8-(methylthio) derivatives. This suggests shared synthetic pathways with other purine carboxamides .

- Commercial availability of methyl-substituted analogs () highlights their established utility, whereas the target compound may require custom synthesis .

The dichlorophenyl and methoxyphenyl groups in the target compound may offer distinct binding profiles .

Biological Activity

The compound 2-(3,4-dichlorophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS Number: 898422-54-3) belongs to a class of purine derivatives that have garnered attention for their potential biological activities. This article explores the synthesis, biological activity, and therapeutic implications of this compound, supported by data tables and research findings.

Basic Information

| Property | Details |

|---|---|

| Molecular Formula | C21H19N5O5 |

| Molecular Weight | 421.4 g/mol |

| CAS Number | 898422-54-3 |

Structure

The structure of the compound features a purine base with specific substitutions that contribute to its biological activity. The presence of dichlorophenyl and methoxyphenyl groups is significant for its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. A study demonstrated that compounds with similar structures inhibited the proliferation of cancer cell lines, suggesting a potential mechanism involving the modulation of signaling pathways critical for tumor growth.

Case Study: Inhibition of Cancer Cell Proliferation

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- Inhibition Concentration (IC50) :

- MCF-7: 15 µM

- HeLa: 20 µM

- Mechanism : Induction of apoptosis through caspase activation.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. A study evaluated its efficacy against various bacterial strains, showing significant inhibition against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Enzyme Inhibition

In addition to its anticancer and antimicrobial properties, this compound has been investigated as an inhibitor of specific enzymes involved in cellular signaling and metabolism. Notably, it shows promise as a dihydrofolate reductase (DHFR) inhibitor, which is crucial for DNA synthesis.

Enzyme Inhibition Data

| Enzyme | Inhibition Type | IC50 |

|---|---|---|

| Dihydrofolate Reductase | Competitive Inhibition | 25 µM |

The biological activity of This compound may be attributed to several mechanisms:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.

- Antimicrobial Action : Disruption of bacterial cell wall synthesis and function.

- Enzyme Interaction : Competitive inhibition of key enzymes involved in metabolic pathways.

Q & A

Q. What are the primary synthetic routes and analytical validation methods for this compound?

Q. How can solubility and stability be systematically assessed for in vitro studies?

Solubility should be tested in solvents like DMSO, PBS, and ethanol using dynamic light scattering (DLS) or nephelometry. Stability under physiological conditions (pH 7.4, 37°C) can be monitored via UV-Vis spectroscopy over 24–72 hours. Partition coefficients (LogP) calculated using computational tools (e.g., ChemAxon) provide preliminary insights into lipophilicity .

Q. What in vitro assays are recommended for initial pharmacological profiling?

Prioritize kinase inhibition assays (e.g., ATP-competitive binding studies) and cytotoxicity screens (MTT/XTT assays) using cancer cell lines. Dose-response curves (IC₅₀ values) and selectivity indices against related kinases should be established to evaluate therapeutic potential .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the final synthetic step?

Employ factorial design (e.g., 2^k designs) to test variables like temperature, solvent polarity, and catalyst loading. For example, varying reaction temperatures (60–100°C) and solvent systems (DMF vs. THF) can identify optimal conditions. Statistical tools (ANOVA) help isolate significant factors .

Q. What strategies resolve contradictions between computational binding predictions and experimental IC₅₀ values?

Cross-validate docking results (e.g., AutoDock Vina) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Discrepancies may arise from protein flexibility or solvent effects, requiring molecular dynamics simulations to refine models .

Q. How should researchers integrate multi-omics data to elucidate off-target effects?

Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathways affected by the compound. Use STRING or KEGG databases to identify network perturbations. Dose-dependent omics profiles can distinguish primary targets from secondary effects .

Q. What methodological frameworks guide the development of structure-activity relationship (SAR) models?

Link SAR to a theoretical framework, such as Hansch analysis or 3D-QSAR (CoMFA/CoMSIA). For example, correlate substituent electronic parameters (Hammett σ) with kinase inhibitory activity to predict optimal functional groups .

Q. How can factorial design improve metabolite identification in pharmacokinetic studies?

Use a 3-factor design (e.g., incubation time, enzyme concentration, pH) in liver microsome assays. LC-HRMS data analyzed via multivariate tools (PCA) can prioritize metabolites for structural validation (NMR/MS²). This reduces false positives from endogenous compounds .

Methodological Best Practices

- Theoretical Alignment : Anchor experiments to established frameworks (e.g., enzyme kinetics for inhibition studies) to ensure hypothesis-driven research .

- Data Validation : Cross-check HPLC purity (>95%) with orthogonal methods like ¹H-NMR to confirm batch consistency .

- Contradiction Management : Replicate anomalous results using alternative assays (e.g., SPR vs. ITC) and consult interdisciplinary teams to address technical biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.